molecular formula C15H25N3 B12231520 2-methyl-3-[(2-methylpiperidin-1-yl)methyl]-4,5,6,7-tetrahydro-2H-indazole

2-methyl-3-[(2-methylpiperidin-1-yl)methyl]-4,5,6,7-tetrahydro-2H-indazole

Cat. No.: B12231520
M. Wt: 247.38 g/mol
InChI Key: XRJAEYYOVVQECG-UHFFFAOYSA-N
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Description

2-methyl-3-[(2-methylpiperidin-1-yl)methyl]-4,5,6,7-tetrahydro-2H-indazole is a complex organic compound that features a piperidine ring fused with an indazole structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-[(2-methylpiperidin-1-yl)methyl]-4,5,6,7-tetrahydro-2H-indazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-[(2-methylpiperidin-1-yl)methyl]-4,5,6,7-tetrahydro-2H-indazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

2-methyl-3-[(2-methylpiperidin-1-yl)methyl]-4,5,6,7-tetrahydro-2H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-3-[(2-methylpiperidin-1-yl)methyl]-4,5,6,7-tetrahydro-2H-indazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-[(2-methylpiperidin-1-yl)methyl]-1H-indole
  • 2-methyl-3-[(2-methylpiperidin-1-yl)methyl]-1H-pyrrole

Uniqueness

Compared to similar compounds, 2-methyl-3-[(2-methylpiperidin-1-yl)methyl]-4,5,6,7-tetrahydro-2H-indazole has a unique combination of the piperidine and indazole rings, which may confer distinct pharmacological properties. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C15H25N3

Molecular Weight

247.38 g/mol

IUPAC Name

2-methyl-3-[(2-methylpiperidin-1-yl)methyl]-4,5,6,7-tetrahydroindazole

InChI

InChI=1S/C15H25N3/c1-12-7-5-6-10-18(12)11-15-13-8-3-4-9-14(13)16-17(15)2/h12H,3-11H2,1-2H3

InChI Key

XRJAEYYOVVQECG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CC2=C3CCCCC3=NN2C

Origin of Product

United States

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